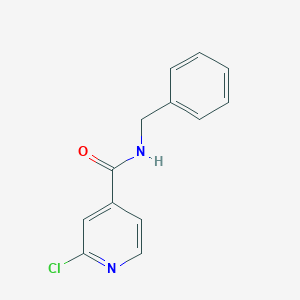

N-benzyl-2-chloropyridine-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-chloropyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-12-8-11(6-7-15-12)13(17)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPHOZXHUZVPYJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=NC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132222-38-9 |

Source

|

| Record name | N-benzyl-2-chloropyridine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-benzyl-2-chloropyridine-4-carboxamide synthesis from 2-chloropyridine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for producing N-benzyl-2-chloropyridine-4-carboxamide, a key scaffold in medicinal chemistry. We will delve into the foundational principles of amide bond formation, compare and contrast common synthetic methodologies, and provide detailed, field-proven protocols. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel pyridine carboxamide derivatives, offering insights into reaction optimization, mechanism, and troubleshooting.

Introduction: The Significance of the Pyridine Carboxamide Moiety

The this compound structure is a privileged motif in modern drug discovery. The pyridine ring, a bioisostere of a phenyl group, offers improved solubility and metabolic stability, while the carboxamide linkage is a cornerstone of many biologically active molecules due to its ability to form key hydrogen bonds with protein targets. The chloro-substituent at the 2-position provides a handle for further chemical modification, enabling the exploration of a wider chemical space. Understanding the nuances of synthesizing this core structure is therefore of paramount importance for medicinal chemists.

The Core Challenge: Amide Bond Formation

The direct reaction of a carboxylic acid, such as 2-chloropyridine-4-carboxylic acid, with an amine like benzylamine is generally inefficient. This is because the basic amine will deprotonate the acidic carboxylic acid to form a highly unreactive carboxylate salt.[1][2] To overcome this thermodynamic barrier, the carboxylic acid must first be "activated" to create a more electrophilic species that is susceptible to nucleophilic attack by the amine. This guide will explore the two primary pathways for this activation: conversion to an acyl chloride and the use of coupling reagents.

Synthetic Strategy I: The Acyl Chloride Route

A classic and robust method for activating a carboxylic acid is its conversion to a highly reactive acyl chloride. This is typically achieved using thionyl chloride (SOCl₂).[3][4]

Mechanism of Acyl Chloride Formation

The reaction proceeds via a nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent decomposition of the intermediate to form the acyl chloride, sulfur dioxide, and hydrogen chloride.[3][4] The evolution of gaseous byproducts helps to drive the reaction to completion.[3]

Diagram: Acyl Chloride Formation Workflow

Caption: Workflow for the acyl chloride mediated synthesis.

Experimental Protocol: Acyl Chloride Method

-

Acyl Chloride Formation:

-

To a solution of 2-chloropyridine-4-carboxylic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., toluene or dichloromethane), add a catalytic amount of N,N-dimethylformamide (DMF).[5][6]

-

Slowly add thionyl chloride (1.5-2.0 eq.) to the mixture at room temperature.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC or the cessation of gas evolution.

-

Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The crude 2-chloro-4-pyridinecarbonyl chloride is often used in the next step without further purification.[5][6]

-

-

Amide Formation:

-

Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve benzylamine (1.1 eq.) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq.) in the same solvent.

-

Add the benzylamine solution dropwise to the acyl chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and perform a standard aqueous workup. The organic layer is washed with dilute acid (to remove excess amine and base), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization.

-

Rationale and Considerations

-

Causality: The conversion to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by the weakly nucleophilic benzylamine.

-

Trustworthiness: This method is highly reliable and generally provides good yields. The use of a non-nucleophilic base in the second step is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the benzylamine, rendering it non-nucleophilic.

-

Limitations: Thionyl chloride is a hazardous and moisture-sensitive reagent that must be handled with care in a well-ventilated fume hood. The high reactivity of the acyl chloride can be a disadvantage when working with substrates bearing sensitive functional groups.

Synthetic Strategy II: The Use of Coupling Reagents

Peptide coupling reagents have become indispensable tools in modern organic synthesis for the formation of amide bonds under mild conditions.[7][8] These reagents activate the carboxylic acid in situ to form a reactive intermediate that readily couples with the amine.

Common Coupling Reagents and Their Mechanisms

| Coupling Reagent | Additive(s) | Base | Mechanism of Action |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole) | DIPEA or Triethylamine | EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form a more stable and less prone to racemization HOBt-ester, which is subsequently attacked by the amine.[7][9] The byproducts are water-soluble, simplifying purification.[10] |

| HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) | None | DIPEA or Triethylamine | The carboxylate anion attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt. This is rapidly converted to a highly reactive OAt-active ester, which is then attacked by the amine.[11][12] HATU is known for its high efficiency and fast reaction rates.[11] |

Diagram: HATU Coupling Mechanism

Caption: Simplified mechanism of HATU-mediated amide coupling.

Experimental Protocol: HATU Coupling

-

Reaction Setup:

-

Dissolve 2-chloropyridine-4-carboxylic acid (1.0 eq.), benzylamine (1.1 eq.), and HATU (1.2 eq.) in an anhydrous polar aprotic solvent such as DMF or acetonitrile.

-

Cool the mixture to 0 °C in an ice bath.

-

Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

-

-

Workup and Purification:

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride solution (to remove DMF), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Rationale and Considerations

-

Causality: Coupling reagents provide a milder alternative to the acyl chloride method, which is beneficial for substrates with sensitive functional groups. The choice of coupling reagent and base can be optimized to maximize yield and minimize side reactions.[13]

-

Trustworthiness: HATU is a highly efficient coupling reagent that often provides high yields in short reaction times.[11] The EDC/HOBt system is also very reliable and cost-effective, with the added benefit of water-soluble byproducts that simplify purification.[10]

-

Troubleshooting: If the reaction is sluggish, particularly with electron-deficient amines, gentle heating may be required. In some cases, the order of addition of reagents can be important. It is often recommended to pre-activate the carboxylic acid with the coupling reagent and base for a short period before adding the amine.

Conclusion and Recommendations

Both the acyl chloride and coupling reagent methodologies are viable for the synthesis of this compound. The choice of method will depend on the scale of the reaction, the presence of other functional groups in the starting materials, and the desired purity of the final product. For small-scale laboratory synthesis where mild conditions are paramount, HATU or EDC/HOBt are excellent choices. For larger-scale synthesis where cost is a consideration and the starting materials are robust, the acyl chloride method may be more economical. Careful monitoring of the reaction and appropriate purification techniques are essential for obtaining a high-purity product.

References

-

Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Chemistry LibreTexts. [Link]

-

HATU. Wikipedia. [Link]

-

Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

-

Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

-

Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

-

Mechanisms for the activation of carboxylic acid in amide bond formation. ResearchGate. [Link]

-

HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

-

Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

-

3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. MDPI. [Link]

-

Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. NIH. [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

-

Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. [Link]

-

Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Direct Amidations of Carboxylic Acids with Amines | Encyclopedia MDPI [encyclopedia.pub]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation † - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hepatochem.com [hepatochem.com]

- 9. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. HATU - Wikipedia [en.wikipedia.org]

- 12. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 13. growingscience.com [growingscience.com]

Synthesis and characterization of N-benzyl-2-chloropyridine-4-carboxamide

An In-Depth Technical Guide to the Synthesis and Characterization of N-benzyl-2-chloropyridine-4-carboxamide

This guide provides a comprehensive technical overview for the synthesis and characterization of this compound, a compound of interest for researchers and professionals in drug development and medicinal chemistry. The document details a robust synthetic pathway, explains the rationale behind the chosen methodology, and outlines a systematic approach for structural verification and purity assessment.

Introduction and Retrosynthetic Analysis

This compound is a substituted pyridine derivative. The pyridine ring is a common scaffold in pharmaceuticals, and the specific substitution pattern of this molecule—a chloro group at the 2-position and an N-benzylcarboxamide at the 4-position—offers multiple points for further chemical modification, making it a potentially valuable building block in synthetic chemistry.

A logical approach to the synthesis of this target molecule is through a retrosynthetic analysis that disconnects the amide bond. This is a standard and reliable strategy for amide synthesis[1]. This disconnection reveals two key precursors: 2-chloropyridine-4-carboxylic acid and benzylamine, both of which are readily available starting materials.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of this compound

The synthesis proceeds via a two-step, one-pot reaction involving the activation of the carboxylic acid and subsequent amidation.

Rationale for Synthetic Approach

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires high temperatures, often leading to side products. Therefore, the carboxylic acid must first be "activated" to a more reactive species. A common and highly effective method is the conversion of the carboxylic acid to an acyl chloride. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its efficacy and the fact that the byproducts (HCl and SO₂) are gaseous, which simplifies purification[2][3]. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.

Once the acyl chloride is formed, it can be reacted directly with benzylamine. A non-nucleophilic base, such as triethylamine (TEA), is added to neutralize the hydrochloric acid that is formed during the reaction, preventing the protonation of the benzylamine and driving the reaction to completion[2].

Experimental Protocol

Materials:

-

2-chloropyridine-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous

-

Benzylamine

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Acyl Chloride Formation:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloropyridine-4-carboxylic acid (1.0 eq).

-

Add anhydrous toluene to form a suspension.

-

Add a catalytic amount of anhydrous DMF (1-2 drops).

-

Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear. The reaction can be monitored by TLC.

-

Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure (rotary evaporation). To ensure complete removal, the residue can be azeotroped with dry toluene (3 x 20 mL)[3]. The resulting crude 2-chloropyridine-4-carbonyl chloride is used in the next step without further purification.

-

-

Amidation:

-

Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM).

-

In a separate flask, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the benzylamine solution in an ice bath (0 °C).

-

Add the acyl chloride solution dropwise to the stirred benzylamine solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring completion by TLC[2].

-

-

Work-up and Purification:

-

Quench the reaction by adding water or 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

-

Caption: Synthetic workflow for this compound.

Characterization of this compound

A combination of spectroscopic and physical methods is essential to confirm the identity and purity of the synthesized compound.

Sources

N-benzyl-2-chloropyridine-4-carboxamide starting materials and reagents

An In-Depth Technical Guide to the Starting Materials and Reagents for the Synthesis of N-benzyl-2-chloropyridine-4-carboxamide

Abstract

This compound is a substituted pyridine derivative featuring a core amide linkage. Its synthesis is a fundamental exercise in amide bond formation, a cornerstone reaction in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of the primary synthetic routes to this target molecule, focusing on the selection, roles, and chemical logic behind the necessary starting materials and reagents. We will explore two principal pathways: the activation of the carboxylic acid to an acyl chloride intermediate and the direct coupling of the carboxylic acid and amine using modern coupling agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed, self-validating protocols.

Retrosynthetic Analysis and Core Starting Materials

A retrosynthetic analysis of the target molecule, this compound[1], logically disconnects the central amide bond. This cleavage reveals the two primary building blocks required for its synthesis: a carboxylic acid component and an amine component.

Caption: Retrosynthetic analysis of the target amide.

Carboxylic Acid Component: 2-Chloropyridine-4-carboxylic acid

This is the foundational scaffold of the molecule, providing the pyridine ring and the carboxyl group.

-

Availability: It is a commercially available reagent from various chemical suppliers[2].

-

Synthesis: For situations requiring in-house preparation, 2-chloropyridine-4-carboxylic acid can be synthesized via the oxidation of 4-chloro-2-methylpyridine[4]. This oxidation is often accomplished using strong oxidizing agents like potassium permanganate (KMnO₄)[4].

Amine Component: Benzylamine

This simple primary amine provides the N-benzyl group to the final carboxamide.

-

Chemical Identifier: CAS No. 100-46-9

-

Molecular Formula: C₇H₉N

-

Molecular Weight: 107.15 g/mol

-

Availability: Benzylamine is a common, inexpensive, and widely available laboratory chemical.

Synthetic Pathways and Reagent Selection

The formation of an amide bond directly from a carboxylic acid and an amine is generally inefficient at room temperature. The acidic proton of the carboxylic acid reacts with the basic amine to form a non-reactive ammonium carboxylate salt[5][6]. Therefore, the carboxylic acid must first be "activated" to make the carbonyl carbon more electrophilic. This can be achieved through two primary, reliable strategies.

Pathway A: The Acyl Chloride Method

This classic, robust two-step method involves converting the carboxylic acid into a highly reactive acyl chloride, which then readily reacts with the amine.

Caption: Workflow for the Acyl Chloride synthetic pathway.

Step 1: Activation Reagents The conversion of the carboxylic acid to its corresponding acyl chloride is typically achieved using a chlorinating agent.

-

Thionyl Chloride (SOCl₂): A widely used reagent for this transformation[6][7][8]. A key advantage is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps drive the reaction to completion. The reaction is often performed by heating the carboxylic acid in neat thionyl chloride or in an inert solvent[7].

-

Oxalyl Chloride ((COCl)₂): An alternative to thionyl chloride, which often allows for milder reaction conditions. It requires a catalytic amount of dimethylformamide (DMF).

Step 2: Amidation Reagents Once formed, the 2-chloropyridine-4-carbonyl chloride[7][9] is reacted with benzylamine.

-

Base (e.g., Triethylamine (Et₃N) or Pyridine): The reaction between the acyl chloride and benzylamine generates one equivalent of HCl. A non-nucleophilic base is required to scavenge this acid, preventing the protonation of the benzylamine starting material and driving the reaction forward[6][10].

Pathway B: Direct Coupling Using Coupling Reagents

This approach avoids the isolation of a harsh acyl chloride intermediate by activating the carboxylic acid in situ using a specialized coupling reagent. This is often the preferred method in modern medicinal chemistry due to its milder conditions and broader functional group tolerance.

Caption: Workflow for the Direct Amide Coupling pathway.

Core Coupling Reagents and Additives A variety of coupling reagents are available, each with a similar function: to form a highly reactive ester or similar intermediate that is readily attacked by the amine[6].

-

Carbodiimides (EDC, DCC):

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A very common and practical choice[5][11]. A major advantage of EDC is that its urea byproduct is water-soluble, making purification by aqueous workup straightforward[12].

-

DCC (N,N'-Dicyclohexylcarbodiimide): Also effective, but its dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents, which can complicate purification, although it can also be removed by simple filtration[5][12].

-

-

Uronium/Aminium Salts (HATU, HBTU):

-

Coupling Additives:

-

HOBt (1-Hydroxybenzotriazole): Frequently used in conjunction with carbodiimides like EDC[11][13]. HOBt reacts with the activated carboxylic acid to form an active ester intermediate. This strategy is known to increase reaction rates and suppress unwanted side reactions[12].

-

DMAP (4-Dimethylaminopyridine): Can be used in catalytic amounts to accelerate the coupling reaction, often by acting as an acyl transfer agent[11].

-

Data and Reagent Summary

The following tables summarize the key reagents for each synthetic pathway.

Table 1: Reagents for Pathway A (Acyl Chloride Method)

| Step | Role | Reagent(s) | Solvent(s) | Key Considerations |

| 1. Activation | Chlorinating Agent | Thionyl Chloride (SOCl₂) or Oxalyl Chloride/(cat. DMF) | Toluene, Dichloromethane (DCM), or neat | Reaction is often heated to reflux. Reagents are corrosive and moisture-sensitive. |

| 2. Amidation | Nucleophile | Benzylamine | Dichloromethane (DCM), Tetrahydrofuran (THF) | Reaction is typically performed at 0 °C to room temperature. |

| Base | Triethylamine (Et₃N) or Pyridine | Used to neutralize the HCl byproduct. |

Table 2: Reagents for Pathway B (Direct Coupling Method)

| Role | Reagent Class | Specific Example(s) | Solvent(s) | Key Considerations |

| Acid Activator | Carbodiimide | EDC, DCC | DCM, DMF, Acetonitrile | EDC is preferred for easier workup. |

| Uronium Salt | HATU | DMF, Acetonitrile | Highly efficient but more expensive. | |

| Additive | Acyl Transfer | HOBt, DMAP (catalytic) | Often used with carbodiimides to improve efficiency. | |

| Base | Non-nucleophilic | Diisopropylethylamine (DIPEA), Triethylamine (Et₃N) | Required for HATU-mediated couplings and often beneficial for others. |

Experimental Protocols

Protocol 4.1: Synthesis via Acyl Chloride Pathway

Step 1: Preparation of 2-Chloropyridine-4-carbonyl chloride[7]

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloropyridine-4-carboxylic acid (1.0 eq).

-

Under a nitrogen atmosphere, add thionyl chloride (10 eq) to the flask.

-

Heat the reaction mixture to reflux (approx. 80 °C) for 3 hours. The solid starting material should fully dissolve.

-

After cooling to room temperature, carefully remove the excess thionyl chloride in vacuo using a rotary evaporator.

-

Co-evaporate the residue with an anhydrous solvent like toluene (2-3 times) to ensure all residual thionyl chloride is removed.

-

The resulting crude 2-chloropyridine-4-carbonyl chloride is a liquid or low-melting solid and is typically used in the next step without further purification[8].

Step 2: Synthesis of this compound

-

Dissolve the crude 2-chloropyridine-4-carbonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Add the benzylamine/triethylamine solution dropwise to the cooled acyl chloride solution over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water. Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization or silica gel column chromatography to yield the final product.

Protocol 4.2: Synthesis via EDC/HOBt Direct Coupling

-

To a round-bottom flask under a nitrogen atmosphere, add 2-chloropyridine-4-carboxylic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and anhydrous dimethylformamide (DMF) or dichloromethane (DCM).

-

Stir the mixture until all solids are dissolved.

-

Add benzylamine (1.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC (1.2 eq) portion-wise to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and water.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization or silica gel column chromatography.

Conclusion

The synthesis of this compound is reliably achieved through two primary, well-established methods. The acyl chloride pathway is a powerful, high-yielding method, though it involves a reactive intermediate. The direct coupling pathway, particularly with reagents like EDC and HOBt, offers milder conditions that are often more suitable for complex molecules and high-throughput synthesis. The choice between these pathways depends on the specific requirements of the synthesis, including scale, available equipment, and the chemical nature of any other functional groups present on the starting materials. A thorough understanding of the roles of each reagent is critical to optimizing reaction conditions and achieving a high yield of the pure target compound.

References

-

PrepChem.com. Synthesis of N-benzyl-4-chloro-pyridine-2-carboxamide. Available from: [Link]

- Google Patents. EP0623589A1 - Coupling reagent and method for coupling amines with carboxylic acids.

-

Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]

-

National Institutes of Health (NIH). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]

-

Aapptec Peptides. Coupling Reagents. Available from: [Link]

- Google Patents. CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.

-

Royal Society of Chemistry. An efficient and practical method for the synthesis of 2, 3 and 4-benzylpyridine derivatives. Available from: [Link]

-

Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

-

National Institutes of Health (NIH). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Available from: [Link]

-

PubChemLite. This compound (C13H11ClN2O). Available from: [Link]

-

Fisher Scientific. Amide Synthesis. Available from: [Link]

- Google Patents. CN101830844A - Preparation method of 2-chloropyridine.

- Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

- Google Patents. CN101967120A - Preparation method of 2-p-chlorobenzyl pyridine.

-

ChemRxiv. A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organocatalysts. Available from: [Link]

-

MDPI. 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Available from: [Link]

Sources

- 1. PubChemLite - this compound (C13H11ClN2O) [pubchemlite.lcsb.uni.lu]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. Amide Synthesis [fishersci.co.uk]

- 7. 2-Chloropyridine-4-carbonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. 2-氯吡啶-4-甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation † - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Whitepaper: A Multi-Faceted Strategy for Elucidating the Mechanism of Action of Novel Pyridine Carboxamides

Abstract

The pyridine carboxamide scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a diverse array of therapeutics targeting critical disease pathways. Molecules incorporating this motif function as inhibitors of poly (ADP-ribose) polymerase (PARP), histone deacetylases (HDACs), and nicotinamide phosphoribosyltransferase (NAMPT), among others.[1][2][3][4] The successful clinical translation of these agents underscores the therapeutic potential of novel pyridine carboxamides. However, unlocking this potential is contingent upon a rigorous and systematic elucidation of their mechanism of action (MoA). Ascribing a phenotype to a molecular target prematurely can lead to costly failures in later-stage development. This guide presents a field-proven, multi-pronged strategic workflow for researchers, scientists, and drug development professionals to confidently investigate and define the MoA of novel pyridine carboxamide-based compounds. We move beyond a simple listing of techniques to explain the causal logic behind a phased investigative approach, ensuring that each experimental stage builds upon the last to construct a scientifically sound and validated mechanistic narrative.

The Core Directive: From Phenotype to Precision

The journey to define a compound's MoA does not begin with a target, but with an observation. Phenotypic screening—the identification of molecules that produce a desired biological effect in a cellular or organismal context—is a powerful, unbiased discovery engine.[5][6] It allows the identification of first-in-class agents without preconceived notions of their molecular targets.[5][7] The fundamental challenge, and the focus of this guide, is the subsequent process of target deconvolution : systematically identifying the specific molecular target(s) responsible for the observed phenotype and validating that this interaction is the primary driver of efficacy.[8][9]

Our overarching strategy is a logical progression from broad biological effect to specific molecular interaction, comprised of three core phases:

-

Phase 1: Phenotypic Characterization & Hypothesis Generation. Quantify the compound's effect across diverse biological systems to generate initial, data-driven hypotheses about its MoA.

-

Phase 2: Unbiased Target Identification. Employ advanced proteomic techniques to identify the direct binding partners of the compound within the native cellular environment.

-

Phase 3: Rigorous Target Validation and Pathway Analysis. Confirm the functional consequence of the compound-target interaction through orthogonal biochemical and cellular assays.

This phased approach ensures that resources are applied efficiently and that the final MoA is supported by a robust, self-validating web of evidence.

Caption: High-Level MoA Investigation Workflow.

Phase 1: Phenotypic Screening & Hypothesis Generation

The initial goal is to understand what the compound does on a cellular level. A broad phenotypic screen provides the first clues. For many pyridine carboxamides developed as anti-cancer agents, a cytotoxicity screen against a panel of well-characterized cancer cell lines is the logical starting point.

Causality Behind Experimental Choice: By using a diverse panel of cell lines with known genetic backgrounds (e.g., mutations in BRCA1/2, KRAS, p53), we can correlate sensitivity to the compound with specific cellular vulnerabilities. For instance, exquisite sensitivity in cells with deficient DNA repair pathways strongly suggests the compound may target a component of that process, mirroring the synthetic lethality principle exploited by PARP inhibitors.[10][11]

Experimental Protocol: Cell Line Panel Viability Assay

-

Cell Culture: Maintain a panel of selected cancer cell lines (e.g., MCF-7, MDA-MB-231, CAPAN-1, HCT116) in their recommended media and conditions.

-

Seeding: Plate cells in 96-well, white-walled plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the novel pyridine carboxamide in DMSO, starting from a 10 mM stock. Further dilute in culture medium to the desired final concentrations.

-

Dosing: Remove the overnight culture medium from the cells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

-

Viability Assessment: Equilibrate plates to room temperature. Add 100 µL of a luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well, which measures ATP levels as an indicator of metabolic activity.

-

Data Acquisition: Shake plates for 2 minutes to induce lysis, incubate for 10 minutes to stabilize the signal, and read luminescence on a plate reader.

-

Analysis: Normalize the data to vehicle controls and plot the dose-response curves using non-linear regression to determine the half-maximal inhibitory concentration (IC50) for each cell line.

Data Presentation: Hypothetical Viability Data

| Cell Line | Genotype Highlight | Novel Compound IC50 (nM) | Control (Olaparib) IC50 (nM) |

| CAPAN-1 | BRCA2 mutant | 5.2 | 8.5 |

| MDA-MB-436 | BRCA1 mutant | 9.8 | 15.1 |

| MCF-7 | BRCA wild-type | 1,250 | 2,500 |

| HCT116 | BRCA wild-type | > 10,000 | > 10,000 |

Interpretation: The data in the table show potent activity specifically in cell lines with BRCA mutations, which are deficient in homologous recombination DNA repair. This pattern strongly suggests a MoA related to the DNA Damage Response (DDR) pathway, potentially mimicking that of PARP inhibitors. This becomes our primary working hypothesis.

Phase 2: Target Identification (Deconvolution)

With a working hypothesis, we now transition to identifying the specific protein(s) the compound binds to. This is a critical step that requires unbiased, proteome-wide approaches to avoid confirmation bias. We will detail two powerful and orthogonal methods: a label-free and an affinity-based approach.[8][12][13]

Method 1: Cellular Thermal Shift Assay (CETSA) - A Label-Free Approach

Expertise & Trustworthiness: CETSA is predicated on the biophysical principle that when a ligand binds to a protein, it typically stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[14][15] Its key advantage is the ability to measure this target engagement in intact, live cells, providing a physiologically relevant context that accounts for cell permeability, efflux, and metabolic modification of the compound.[16][17][18] A positive result is a direct readout of biophysical interaction in the intended environment.

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA Coupled with Mass Spectrometry (MS-CETSA)

-

Cell Treatment: Culture cells (e.g., CAPAN-1) to ~80% confluency. Treat with the novel compound at a concentration ~10x its cellular IC50, alongside a vehicle (DMSO) control, for 1-2 hours.

-

Heating: Harvest and resuspend cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Lysis & Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (supernatant) from the precipitated aggregates by ultracentrifugation.

-

Sample Preparation for MS: Collect the supernatant. Perform protein reduction, alkylation, and tryptic digestion.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in the soluble fraction at each temperature.

-

Data Analysis: For each identified protein, plot its relative abundance in the soluble fraction as a function of temperature for both drug-treated and vehicle-treated samples. Identify proteins that exhibit a significant shift in their melting curve (ΔTm) upon drug treatment.

Method 2: Affinity Chromatography - A Chemical Proteomics Approach

Expertise & Trustworthiness: This method provides a complementary, direct approach to identifying binding partners.[5][12][19] The compound is chemically modified with a tag (like biotin) or immobilized on a solid support to create a "bait." This bait is used to "fish" for its binding partners ("prey") from a complex cell lysate.[13] The success of this technique hinges on designing the affinity probe such that the linker attachment point does not disrupt the compound's binding activity—a critical step requiring structure-activity relationship (SAR) data.

Caption: Affinity Chromatography Workflow.

Experimental Protocol: Biotin-Streptavidin Pull-Down

-

Probe Synthesis: Synthesize a version of the novel pyridine carboxamide with a biotin tag attached via a flexible linker at a position known to be non-essential for biological activity.

-

Lysate Preparation: Grow and harvest cells. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to create a total cell lysate.

-

Incubation: Incubate the cell lysate with the biotinylated compound for 1-2 hours at 4°C to allow for binding. As a control for specificity, a parallel incubation should include an excess of the non-biotinylated ("free") compound to compete for binding.

-

Capture: Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour to capture the biotinylated probe and any bound proteins.

-

Washing: Use a magnetic rack to immobilize the beads. Discard the supernatant and wash the beads extensively with lysis buffer to remove proteins that are non-specifically bound to the beads or the probe.

-

Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS) and heat.

-

Analysis: Separate the eluted proteins by SDS-PAGE and identify them using LC-MS/MS. True binding partners should be present in the probe lane and significantly reduced or absent in the competition control lane.

Phase 3: Target Validation & Pathway Confirmation

Identifying a list of candidate proteins is not the end of the investigation. Validation is the crucial phase where we confirm that the interaction between the compound and a specific candidate target is both direct and responsible for the initial phenotype.[20]

Method 1: Biochemical Confirmation - Direct Enzyme Inhibition

Expertise & Causality: If MS-CETSA and affinity chromatography both identify an enzyme like PARP1 as the top candidate, the next logical step is to confirm direct inhibition in a purified, cell-free system.[21] This removes all cellular complexity and proves a direct molecular interaction. By varying the substrate concentration, we can also determine the mode of inhibition (e.g., competitive, non-competitive), which provides deeper mechanistic insight.[21]

Experimental Protocol: PARP1 Inhibition Assay

-

Reaction Setup: In a 96-well plate, combine recombinant human PARP1 enzyme, a histone substrate, and NAD+ in reaction buffer.

-

Inhibitor Addition: Add the novel pyridine carboxamide over a range of concentrations.

-

Initiation: Initiate the reaction by adding activated DNA (containing strand breaks). Incubate at room temperature.

-

Detection: Stop the reaction and detect the amount of PARP1 activity. This is often done using an antibody-based method (ELISA) that detects the product, poly(ADP-ribose) (PAR), or by measuring the depletion of NAD+.

-

Analysis: Plot PARP1 activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the biochemical IC50.

Data Presentation: Quantitative Biochemical Data

| Compound | Target | Biochemical IC50 (nM) | Mode of Inhibition | Cellular IC50 (nM) |

| Novel Compound | PARP1 | 8.1 | Competitive (vs. NAD+) | 5.2 |

| Olaparib (Control) | PARP1 | 5.9 | Competitive (vs. NAD+) | 8.5 |

Interpretation: The strong correlation between the biochemical IC50 (direct target inhibition) and the cellular IC50 (phenotypic outcome) provides powerful evidence that PARP1 inhibition is the primary driver of the compound's cytotoxic effect.

Method 2: Cellular Pathway Confirmation

Expertise & Causality: The final piece of the puzzle is to demonstrate that the compound modulates the known downstream signaling pathway of the validated target in cells. For a PARP inhibitor, this means showing evidence of target engagement that leads to the accumulation of DNA damage, which is the ultimate cause of cell death in HR-deficient cells.[1][22][23] The phosphorylation of histone H2AX to form γH2AX is a sensitive biomarker for DNA double-strand breaks.

Caption: Synthetic Lethality via PARP Inhibition.

Experimental Protocol: γH2AX Immunofluorescence

-

Cell Culture & Treatment: Grow both a sensitive (CAPAN-1, BRCA2 mutant) and a resistant (MCF-7, BRCA wild-type) cell line on glass coverslips. Treat the cells with the novel compound at its IC50 concentration for 24 hours.

-

Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.25% Triton X-100 to allow antibody access.

-

Blocking: Block non-specific antibody binding sites with a solution like 5% bovine serum albumin (BSA).

-

Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated Ser139 of histone H2AX (anti-γH2AX).

-

Secondary Antibody & Staining: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain nuclei with DAPI.

-

Imaging & Analysis: Mount the coverslips and visualize using a fluorescence confocal microscope. Quantify the number of distinct γH2AX foci per nucleus. A significant increase in foci in the sensitive cell line but not the resistant line confirms the on-target downstream effect.

Conclusion

Elucidating the mechanism of action of a novel pyridine carboxamide is a systematic process of inquiry that demands scientific rigor and the integration of orthogonal experimental approaches. By progressing logically from a broad phenotypic observation to specific, unbiased target identification and culminating in meticulous biochemical and cellular validation, we can build an unassailable case for a compound's MoA. This guide provides a robust framework that combines established principles with modern techniques like MS-CETSA and chemical proteomics. Following this multi-faceted strategy empowers researchers to move beyond mere correlation to establish causation, significantly increasing the probability of successfully translating a promising novel molecule into a transformative therapeutic.

References

-

Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]

-

West, A. C., & Johnstone, R. W. (2014). New and emerging HDAC inhibitors for cancer treatment. Journal of clinical investigation, 124(1), 30-39. [Link]

-

Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Cheminformatics, 15(1), 93. [Link]

-

Retrogenix. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrogenix. [Link]

-

Patsnap. (2024). What are NAMPT inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Wikipedia. (2024). PARP inhibitor. Wikipedia. [Link]

-

Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. Drug Target Review. [Link]

-

University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation and Support. [Link]

-

Mishra, R. K., & Gümüş, Z. H. (2013). Target deconvolution techniques in modern phenotypic profiling. Drug discovery today. Technologies, 10(1), e119-e126. [Link]

-

Grant, S., & Dai, Y. (2012). Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. Seminars in thrombosis and hemostasis, 38(01), 31-40. [Link]

-

ResearchGate. (n.d.). Mechanism of action of HDAC inhibitors. ResearchGate. [Link]

-

ResearchGate. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]

-

Patsnap. (2024). What are HDAC inhibitors and how do they work?. Patsnap Synapse. [Link]

-

ResearchGate. (n.d.). Mechanism of Action of PARP Inhibitors. ResearchGate. [Link]

-

MDPI. (2021). HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity. International Journal of Molecular Sciences. [Link]

-

Patsnap. (2024). What are PARP inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. [Link]

-

Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(11), 949-957. [Link]

-

Travelli, C., et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology, 11, 656. [Link]

-

Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]

-

Tan, B., et al. (2013). Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. Journal of Biological Chemistry, 288(49), 35005-35017. [Link]

-

Patsnap. (2025). What are the new molecules for NAMPT inhibitors?. Patsnap Synapse. [Link]

-

Xtalks. (2015). Integrated Phenotypic Screening and Target Deconvolution for Accelerated Drug Discovery. YouTube. [Link]

-

Creative Biolabs. (n.d.). Target Deconvolution. Creative Biolabs. [Link]

-

PubMed. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. PubMed. [Link]

-

PubMed. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. PubMed. [Link]

-

PubMed. (2007). Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors. PubMed. [Link]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

-

UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM. [Link]

-

Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2235-2246. [Link]

-

Sygnature Discovery. (n.d.). Mechanism of Action (MOA). Sygnature Discovery. [Link]

-

Semantic Scholar. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Semantic Scholar. [Link]

-

Zhang, Y., et al. (2020). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Molecules, 25(11), 2631. [Link]

-

ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. [Link]

-

PubMed. (2024). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. PubMed. [Link]

-

Klaeger, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Science, 382(6669), eadf0147. [Link]

-

News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

-

Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

-

Pelago Bioscience. (n.d.). CETSA. Pelago Bioscience. [Link]

-

ResearchGate. (n.d.). Kinobeads use immobilized kinase inhibitors as affinity reagents... ResearchGate. [Link]

-

PubMed. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PubMed. [Link]

-

Antimicrobial Agents and Chemotherapy. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. ASM Journals. [Link]

-

ACS Publications. (2017). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Journal of Proteome Research. [Link]

-

Creative Bioarray. (n.d.). Experimental Methods for Identifying Drug-Drug Interactions. Creative Bioarray. [Link]

-

ResearchGate. (n.d.). Known experimental techniques to identify drug targets. ResearchGate. [Link]

-

PubMed. (2009). Pyridine-3-carboxamides as novel CB(2) agonists for analgesia. PubMed. [Link]

-

Keiser, M. J., et al. (2009). Identifying mechanism-of-action targets for drugs and probes. Proceedings of the National Academy of Sciences, 106(9), 3205-3210. [Link]

Sources

- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are NAMPT inhibitors and how do they work? [synapse.patsnap.com]

- 4. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]

- 5. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. criver.com [criver.com]

- 8. drughunter.com [drughunter.com]

- 9. Target Deconvolution - Creative Biolabs [creative-biolabs.com]

- 10. PARP inhibitor - Wikipedia [en.wikipedia.org]

- 11. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 12. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. annualreviews.org [annualreviews.org]

- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 17. news-medical.net [news-medical.net]

- 18. CETSA [cetsa.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. ucl.ac.uk [ucl.ac.uk]

- 21. sygnaturediscovery.com [sygnaturediscovery.com]

- 22. drugtargetreview.com [drugtargetreview.com]

- 23. researchgate.net [researchgate.net]

A Technical Guide to the Solubility and Stability Evaluation of N-benzyl-2-chloropyridine-4-carboxamide

Executive Summary

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, directly influencing bioavailability, formulation strategies, and shelf-life. This guide provides an in-depth technical framework for the comprehensive evaluation of N-benzyl-2-chloropyridine-4-carboxamide, a compound of interest within contemporary drug discovery pipelines. By integrating established principles with actionable, field-proven protocols, this document serves as a robust resource for researchers tasked with characterizing this and other similar novel molecules. We will delve into the causality behind experimental choices, ensuring that the described methodologies are not merely procedural but are grounded in rigorous scientific rationale.

Introduction to this compound

This compound (Molecular Formula: C₁₃H₁₁ClN₂O) is a substituted pyridine carboxamide.[1] The pyridine-4-carboxamide scaffold is a recognized pharmacophore with potential applications in various therapeutic areas, including oncology and inflammatory diseases.[2][3][4] The presence of a chloro-substituent on the pyridine ring and a benzyl group on the amide nitrogen suggests a molecule designed for specific interactions with biological targets, while also presenting unique challenges and considerations regarding its physicochemical properties. A comprehensive understanding of its solubility and stability is a non-negotiable prerequisite for its advancement through the drug development process.

Part 1: Comprehensive Solubility Assessment

A drug's ability to dissolve in a solvent to create a solution is a critical determinant of its absorption and, consequently, its therapeutic efficacy.[5] We will explore two key types of solubility: kinetic and thermodynamic.

The Dichotomy of Solubility: Kinetic vs. Thermodynamic

-

Kinetic Solubility: This measures the concentration of a compound before it starts to precipitate out of a solution when added from a concentrated organic stock (typically DMSO).[6] It is a high-throughput screening method used in the early stages of drug discovery to quickly identify compounds that are likely to have absorption challenges.[6][7]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.[6] The shake-flask method is considered the 'gold standard' for determining thermodynamic solubility.[8]

Experimental Protocol: Kinetic Solubility Assay via Nephelometry

Nephelometry, which measures the scattering of light by suspended particles, is a rapid and effective technique for determining kinetic solubility.[5][7]

Rationale: This method is chosen for its high-throughput capability, which is essential during the lead identification and optimization phases of drug discovery.[6][7]

Workflow Diagram:

Fig 1: Kinetic Solubility Workflow via Nephelometry

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Plate Preparation: In a 384-well microplate, dispense the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Add the DMSO stock solution to the buffer to achieve a range of final concentrations, ensuring the final DMSO concentration is consistent and low (typically ≤1%).

-

Incubation: Incubate the plate at a constant temperature (e.g., 25°C) with gentle shaking for a set period (e.g., 2 hours).

-

Measurement: Measure the light scattering at 90° using a laser-based microplate nephelometer.

-

Data Analysis: The kinetic solubility is the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.

Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

Rationale: This method is employed in later stages of preclinical development to obtain a definitive measure of a compound's solubility, which is crucial for formulation development and predicting in vivo behavior.[6]

Workflow Diagram:

Fig 2: Thermodynamic Solubility Workflow

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8, and phosphate buffers at various pH values).

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Caution must be exercised as filtration may lead to underestimation due to adsorption to the filter material.[9]

-

Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Data Presentation: Solubility Profile

| Parameter | Buffer System | Solubility (µg/mL) | Method |

| Kinetic Solubility | PBS, pH 7.4 | [Insert Value] | Nephelometry |

| Thermodynamic Solubility | SGF, pH 1.2 | [Insert Value] | Shake-Flask HPLC-UV |

| Thermodynamic Solubility | FaSSIF, pH 6.5 | [Insert Value] | Shake-Flask HPLC-UV |

| Thermodynamic Solubility | FeSSIF, pH 5.0 | [Insert Value] | Shake-Flask HPLC-UV |

Part 2: Stability Profiling and Forced Degradation Studies

Understanding the chemical stability of this compound is crucial for determining its shelf-life and identifying potential degradation products that could impact safety and efficacy.[10] Forced degradation, or stress testing, is a pivotal component of this evaluation, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[11]

Regulatory Framework: ICH Q1A(R2) Guideline

Forced degradation studies are designed to intentionally degrade the drug substance under conditions more severe than accelerated stability testing.[11] The objectives are to:

-

Identify likely degradation products.[12]

-

Establish degradation pathways.[12]

-

Demonstrate the specificity of the analytical procedures used, ensuring they are "stability-indicating."[10][13]

A target degradation of 5-20% is generally considered optimal to generate a sufficient amount of degradants for detection and characterization without being excessive.[12][14]

Designing a Forced Degradation Study

A comprehensive study should expose this compound to the following stress conditions:

Workflow Diagram:

Fig 3: Forced Degradation Study Workflow

Experimental Protocols for Stress Conditions

General Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture).

-

Acid Hydrolysis:

-

Mix equal volumes of the drug solution and 0.1 N HCl.

-

Incubate at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.

-

-

Base Hydrolysis:

-

Mix equal volumes of the drug solution and 0.1 N NaOH.

-

Incubate at room temperature or slightly elevated temperature, collecting samples at appropriate time points.

-

Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.

-

-

Oxidative Degradation:

-

Mix the drug solution with a solution of hydrogen peroxide (e.g., 3%).

-

Keep the mixture at room temperature and monitor for degradation over time.

-

Analyze samples directly.

-

-

Thermal Degradation:

-

Expose the solid drug substance and the drug solution to dry heat at a specific temperature (e.g., 80°C).

-

Analyze samples at various time points.

-

-

Photostability:

-

Expose the solid drug substance and drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[14]

-

A control sample should be protected from light to allow for comparison.

-

Development of a Stability-Indicating Assay Method (SIAM)

A validated quantitative analytical method that can distinguish the active pharmaceutical ingredient (API) from its degradation products is essential.[13][15] HPLC is the most common technique for this purpose.[16]

Protocol Outline for HPLC Method Development:

-

Column and Mobile Phase Screening: Start with a C18 column and screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with different pH modifiers (e.g., formic acid, ammonium acetate) to achieve optimal separation.

-

Gradient Optimization: Develop a gradient elution program to effectively separate the parent compound from all degradation peaks generated during the forced degradation studies.

-

Wavelength Selection: Use a Diode Array Detector (DAD) to identify the optimal wavelength for detecting the parent compound and all degradants.

-

Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is proven by demonstrating that the API peak is free from any co-eluting peaks (impurities or degradants), often confirmed using peak purity analysis from the DAD.[17]

Data Presentation: Stability and Degradation Profile

| Stress Condition | Duration/Intensity | % Assay of Parent | % Degradation | No. of Degradants | Major Degradant (RRT) |

| 0.1 N HCl | 24h @ 60°C | [Value] | [Value] | [Value] | [Value] |

| 0.1 N NaOH | 8h @ RT | [Value] | [Value] | [Value] | [Value] |

| 3% H₂O₂ | 24h @ RT | [Value] | [Value] | [Value] | [Value] |

| Thermal (Solid) | 48h @ 80°C | [Value] | [Value] | [Value] | [Value] |

| Photolytic | 1.2 million lux h | [Value] | [Value] | [Value] | [Value] |

RRT: Relative Retention Time

Conclusion

This guide outlines a systematic and scientifically rigorous approach to the solubility and stability characterization of this compound. By employing these methodologies, researchers can generate a comprehensive data package that is essential for making informed decisions in the drug development process. The provided protocols, rooted in regulatory guidelines and industry best practices, ensure that the generated data is reliable, reproducible, and suitable for regulatory submissions. A thorough understanding of these fundamental properties will ultimately de-risk the development pathway and maximize the potential for therapeutic success.

References

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Vertex AI Search.

- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

- What is a Stability-indicating assay method? (2024). Royed Training.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review.

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019).

- Forced Degrad

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.

- Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical and Biomedical Analysis.

- Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis.

- Forced Degradation Studies: Regulatory Considerations and Implementation.

- Stability indicating study by using different analytical techniques. (2018). International Journal of Scientific & Engineering Research.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- Drug solubility: why testing early m

- Stability-indicating methods and their role in drug's quality control. (2018). Lösungsfabrik.

- Stability Indic

- This compound (C13H11ClN2O). PubChemLite.

- N-benzyl-2-chloro-N-ethylpyridine-4-carboxamide. Benchchem.

- N-benzyl-2-hydroxyquinoline-4-carboxamide. Benchchem.

- N-Benzylpyridine-4-carboxamide. Biosynth.

Sources

- 1. PubChemLite - this compound (C13H11ClN2O) [pubchemlite.lcsb.uni.lu]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. biosynth.com [biosynth.com]

- 5. rheolution.com [rheolution.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. researchgate.net [researchgate.net]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. Forced Degradation Testing | SGS Denmark [sgs.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resolvemass.ca [resolvemass.ca]

- 13. royed.in [royed.in]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. ijsdr.org [ijsdr.org]

- 16. youtube.com [youtube.com]

- 17. Stability-indicating methods and their role in drug’s quality control [mpl.loesungsfabrik.de]

N-benzyl-2-chloropyridine-4-carboxamide derivatives in medicinal chemistry

An In-Depth Technical Guide to N-Benzyl-2-chloropyridine-4-carboxamide Derivatives in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine-4-carboxamide framework is a cornerstone in modern medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents. The strategic incorporation of a 2-chloro substituent and a versatile N-benzyl group gives rise to the this compound scaffold, a chemical class with significant therapeutic promise. These derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound class, delving into the nuances of their synthesis, elucidating their mechanisms of action, summarizing critical structure-activity relationships (SAR), and presenting detailed experimental protocols for their preparation and evaluation.

Introduction: The Strategic Importance of the Scaffold

Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, serving as a fertile ground for drug discovery. The pyridine-4-carboxamide core is one such scaffold. Its utility is amplified by the introduction of specific substituents that fine-tune its physicochemical properties and biological target interactions. The 2-chloro group acts as a key modulator of electronic properties and can serve as a crucial interaction point within a target's binding site. The N-benzyl moiety offers a wide vector for chemical modification, allowing for the exploration of various pockets in a target protein to enhance potency and selectivity. This guide will explore the synergistic contribution of these features to the diverse bioactivities observed in this derivative class.

Synthetic Pathways and Methodologies

The synthesis of this compound derivatives is typically achieved through a robust and straightforward chemical sequence. The most common approach involves the coupling of an activated 2-chloropyridine-4-carboxylic acid with a substituted benzylamine.

Experimental Protocol: General Synthesis

Step 1: Preparation of 2-chloropyridine-4-carbonyl chloride

-

To a suspension of 2-chloropyridine-4-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.5-2.0 equivalents) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

The reaction mixture is then heated to reflux for 1-2 hours.

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acyl chloride, which is often used in the next step without further purification.

Step 2: Amide Coupling

-

The crude 2-chloropyridine-4-carbonyl chloride is dissolved in anhydrous DCM.

-

This solution is added dropwise to a stirred solution of the desired substituted benzylamine (1 equivalent) and a base such as triethylamine or pyridine (1.1 equivalents) in anhydrous DCM at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.

-

The resulting crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure this compound derivative.

Caption: Synthetic workflow for this compound derivatives.

Spectrum of Biological Activities

This class of compounds has been investigated for multiple therapeutic applications, with promising results in oncology, infectious diseases, and inflammation.

Anticancer Activity

Numerous studies have highlighted the anti-proliferative effects of N-benzyl-carboxamide derivatives against a variety of human cancer cell lines.[1][2] Structurally related N-benzyl-2-phenylpyrimidin-4-amine derivatives were identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising anticancer target.[3] The optimization of these compounds led to nanomolar inhibitory potency and a strong correlation between target inhibition and decreased survival in non-small cell lung cancer cells.[3] Similarly, other related carboxamide scaffolds have shown potent activity against prostate and colon cancer cell lines.[4][5] The mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways essential for tumor growth and survival.[6]

Antimicrobial Activity

The structural similarity of these compounds to pyrazinamide, a first-line antitubercular drug, has prompted extensive investigation into their antimicrobial properties.[7] A series of substituted N-benzyl-3-chloropyrazine-2-carboxamides, positional isomers of the title compounds, were evaluated for antimycobacterial activity. Several derivatives proved highly effective against Mycobacterium tuberculosis, with Minimum Inhibitory Concentrations (MIC) as low as 12.5 μg/mL.[8][9][10] The most active antibacterial compound against Staphylococcus aureus was identified as 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide, with an MIC of 7.81 μM.[8][9]

Anti-inflammatory Activity

The role of carboxamide derivatives in modulating inflammatory responses has also been explored. Synthesized N-benzyl-2-chloroindole-3-carboxylic acids, related to the anti-inflammatory drug indomethacin, were shown to inhibit human neutrophil activation and prostaglandin biosynthesis via cyclooxygenase (COX-1 and COX-2) inhibition.[11] Other studies on related scaffolds have demonstrated significant anti-inflammatory activity in both acute and chronic models of inflammation, suggesting a potential therapeutic role in conditions like rheumatoid arthritis.[12][13]

Mechanism of Action and Molecular Targets

The diverse biological effects of these derivatives stem from their ability to interact with a range of molecular targets.

-

Oncology: In cancer, a primary mechanism involves the inhibition of enzymes critical to cell signaling and survival. For example, related quinoline-4-carboxamide scaffolds are known to inhibit the PI3K/AKT signaling pathway, which is frequently hyperactivated in cancer.[4] The N-benzyl-2-phenylpyrimidin-4-amine series targets the USP1/UAF1 deubiquitinase complex, which regulates DNA damage response, making it a promising target for anticancer therapy.[3]

Caption: Inhibition of the PI3K/AKT pathway by related carboxamide derivatives.

-